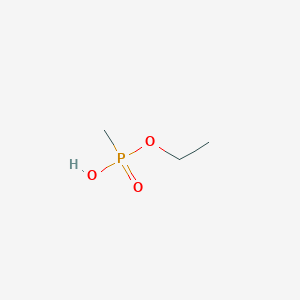
5,5'-二硫代水杨酸
描述
Benzoic acid, 3,3’-thiobis[6-hydroxy-] is a chemical compound that belongs to the family of phenolic acids. It is known for its antioxidant properties and is widely used in various applications, including as a food preservative.
科学研究应用
Benzoic acid, 3,3’-thiobis[6-hydroxy-] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its antioxidant properties and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceuticals.
Industry: It is used as a food preservative due to its ability to inhibit the growth of microorganisms.
作用机制
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
The mode of action of 5,5’-Thiodisalicylic acid is currently unknown due to the lack of comprehensive studies on this compound . It’s important to note that understanding the interaction between a compound and its targets is crucial for predicting its effects and potential therapeutic uses.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,5’-Thiodisalicylic acid is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-thiobis[6-hydroxy-] typically involves the reaction of benzoic acid derivatives with thiol compounds under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of benzoic acid, 3,3’-thiobis[6-hydroxy-] involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize impurities .
化学反应分析
Types of Reactions
Benzoic acid, 3,3’-thiobis[6-hydroxy-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of benzoic acid, 3,3’-thiobis[6-hydroxy-] include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of benzoic acid, 3,3’-thiobis[6-hydroxy-] depend on the specific reaction conditions. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones .
相似化合物的比较
Benzoic acid, 3,3’-thiobis[6-hydroxy-] can be compared with other similar compounds, such as:
Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-]: This compound has similar antioxidant properties but differs in its molecular structure and specific applications.
Benzoic acid, 3,3’-thiobis(6-hydroxy-5-nitro-):
The uniqueness of benzoic acid, 3,3’-thiobis[6-hydroxy-] lies in its specific molecular structure, which imparts distinct antioxidant properties and makes it suitable for various applications in research and industry.
属性
IUPAC Name |
5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMJRSPNFCPIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061996 | |
| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-99-1 | |
| Record name | 3,3′-Thiobis[6-hydroxybenzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,3'-thiobis(6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-THIODISALICYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the key structural feature of 5,5'-Thiodisalicylic acid that makes it interesting for coordination chemistry?
A: 5,5'-Thiodisalicylic acid is a diprotic acid with two carboxyl groups (-COOH) and two hydroxyl groups (-OH) attached to benzene rings, bridged by a sulfur atom. These functional groups can act as electron donors, enabling the molecule to form stable complexes with various metal ions. [, ]
Q2: Which metal ions have been studied in complex formation with 5,5'-Thiodisalicylic acid?
A: Several research papers highlight the formation of complexes between 5,5'-Thiodisalicylic acid and various transition metal ions, including but not limited to Cu(II), Rh(II), Pd(II), Os(IV), Ni(II), and Ti(IV). [, , , , , ]
Q3: What spectroscopic techniques have been used to study the complexes formed with 5,5'-Thiodisalicylic acid?
A: X-ray K-absorption spectroscopy has been employed to investigate the coordination environment and the nature of metal-ligand bonds in Cu(II) complexes with 5,5'-Thiodisalicylic acid. [] Thermal studies have also been conducted on copper(II) complexes with this ligand. []
Q4: How does the structure of the 5,5'-Thiodisalicylic acid complex relate to the observed properties?
A: Research suggests a correlation between the coordination stoichiometry of the metal complex and the edge-width observed in X-ray absorption studies. [] Additionally, the edge-structures observed in these studies can provide insights into the coordination symmetry of the formed complexes. []
Q5: Are there any analytical applications of 5,5'-Thiodisalicylic acid?
A: 5,5'-Thiodisalicylic acid has been investigated as a reagent for the spectrophotometric determination of titanium in plants. [] This application leverages the ability of the compound to form colored complexes with specific metal ions, allowing for their quantification.
Q6: Is there research available on the thermal stability of these metal complexes?
A: Yes, thermal studies have been conducted on copper(II) complexes with 5,5'-Thiodisalicylic acid. [] This research provides valuable insights into the stability of these complexes at different temperatures, which is crucial for understanding their potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)



